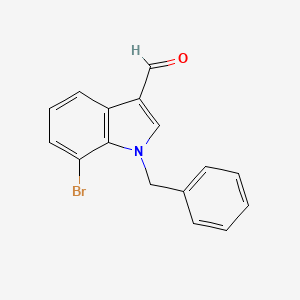

1-benzyl-7-bromo-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-benzyl-7-bromoindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-15-8-4-7-14-13(11-19)10-18(16(14)15)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXQJHFSKCPDKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2C(=CC=C3)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-7-bromo-1H-indole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the bromination of 1-benzyl-1H-indole-3-carbaldehyde using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of 1-benzyl-7-bromo-1H-indole-3-carbaldehyde often involves large-scale bromination reactions using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-7-bromo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

Oxidation: 1-Benzyl-7-bromo-1H-indole-3-carboxylic acid.

Reduction: 1-Benzyl-7-bromo-1H-indole-3-methanol.

Substitution: 1-Benzyl-7-azido-1H-indole-3-carbaldehyde.

Scientific Research Applications

Chemical Synthesis

Intermediary Role

1-Benzyl-7-bromo-1H-indole-3-carbaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable in the development of pharmaceuticals and other organic compounds. The compound can undergo several reactions, including:

- Oxidation : The aldehyde group can be oxidized to a carboxylic acid.

- Reduction : It can be reduced to a primary alcohol using agents like sodium borohydride.

- Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, forming substituted indoles.

- Condensation Reactions : The aldehyde can react with amines to form Schiff bases or hydrazones.

Anticancer Properties

Research indicates that 1-benzyl-7-bromo-1H-indole-3-carbaldehyde exhibits significant anticancer activity against various cancer cell lines. For instance, studies have shown its effectiveness against breast (MCF-7) and lung (A-549) cancer cell lines. The mechanisms of action include:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, inhibiting enzyme activity.

- Cell Cycle Modulation : Compounds derived from this scaffold may induce cell cycle arrest and apoptosis in cancer cells.

- VEGFR Inhibition : Some derivatives have shown potential in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Benzyl-7-bromo-1H-indole-3-carbaldehyde | MCF-7 | Not directly reported |

| Indolin derivatives (7c) | MCF-7 | 7.17 ± 0.94 |

| Indolin derivatives (7d) | MCF-7 | 2.93 ± 0.47 |

Antimicrobial Activity

Recent studies have also evaluated the antimicrobial properties of this compound against various pathogens. It has shown selective activity towards Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects.

Pharmaceutical Development

The unique combination of a benzyl group, bromine atom, and aldehyde functionality enhances the compound's reactivity and biological activity. This makes it an attractive candidate for drug development, particularly in creating new therapeutic agents targeting cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-benzyl-7-bromo-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.

Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations :

- C3 Functional Group : The aldehyde in the target compound is more reactive than carbonitriles (13b, 13d) or imidazolyl groups (47), enabling diverse downstream modifications.

- Halogen Position : Bromine at C7 (target compound, 13b, 13d) versus chlorine at C7 (47) alters electronic properties and steric demands, impacting reactivity and biological activity.

Physical and Spectral Properties

Melting points, IR, and NMR data highlight functional group and substituent effects:

Table 2: Physical and Spectral Data Comparison

Key Observations :

- Aldehyde vs. Carbonitrile : The absence of a C≡N stretch (~2200 cm⁻¹) in the target compound distinguishes it from carbonitrile analogs (13b, 13d).

- Melting Points : Benzyl-substituted compounds (e.g., 13b, 47) generally exhibit higher melting points than methyl-substituted derivatives (13d), likely due to increased molecular rigidity.

Reactivity Insights :

- The aldehyde group in the target compound is prone to oxidation and nucleophilic attack, whereas carbonitriles (13b, 13d) are more stable but less versatile in further reactions.

Biological Activity

1-Benzyl-7-bromo-1H-indole-3-carbaldehyde is a compound derived from the indole family, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1-benzyl-7-bromo-1H-indole-3-carbaldehyde. The compound exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentration (MIC) values are promising, indicating effective antibacterial properties without notable cytotoxicity .

The mechanisms underlying the biological activity of this compound involve:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, disrupting the integrity of bacterial cells.

- Binding Affinity : Interaction studies suggest that 1-benzyl-7-bromo-1H-indole-3-carbaldehyde binds effectively to specific biological targets, which may include various receptors involved in microbial resistance pathways .

Study on Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the efficacy of 1-benzyl-7-bromo-1H-indole-3-carbaldehyde against MRSA. The results indicated:

- MIC : ≤ 0.25 µg/mL for MRSA strains.

- Hemolytic Activity : The compound showed no significant hemolytic activity on red blood cells, suggesting a favorable safety profile for further development as an antimicrobial agent .

Comparative Analysis

| Compound | MIC (µg/mL) | Cytotoxicity | Targeted Enzymes |

|---|---|---|---|

| 1-Benzyl-7-bromo-1H-indole-3-carbaldehyde | ≤ 0.25 | None | Cell wall synthesis enzymes |

| Other Indole Derivatives | Varies | Varies | Various |

Synthesis and Derivatives

The synthesis of 1-benzyl-7-bromo-1H-indole-3-carbaldehyde involves the reaction of indole derivatives with benzyl bromide under specific conditions. This method allows for the modification of the indole skeleton to enhance biological activity. Research indicates that derivatives of this compound maintain or enhance its antimicrobial properties, making them suitable candidates for drug development .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship have revealed that modifications at various positions on the indole ring can significantly impact biological activity. For instance:

- Bromination at C7 : Enhances binding affinity and antimicrobial efficacy.

- Benzyl Substitution : Improves solubility and bioavailability.

Q & A

Q. What are the key considerations for designing a synthetic route for 1-benzyl-7-bromo-1H-indole-3-carbaldehyde?

The synthesis typically involves multi-step reactions starting from brominated indole precursors. A common strategy includes:

- N-Benzylation : Introducing the benzyl group via alkylation of 7-bromo-1H-indole-3-carbaldehyde using benzyl halides in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .

- Halogenation Control : Ensuring regioselectivity during bromination by using catalysts like FeCl₃ or N-bromosuccinimide (NBS) in specific solvents (e.g., DMF) to avoid over-bromination .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is critical to isolate the aldehyde intermediate .

Key Challenge: Competing side reactions (e.g., oxidation of the aldehyde group) require inert atmospheres (N₂/Ar) and low temperatures (−10°C to 0°C) .

Q. How can researchers validate the structural integrity of 1-benzyl-7-bromo-1H-indole-3-carbaldehyde?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzyl group (δ 4.8–5.2 ppm for CH₂), bromine substitution (splitting patterns at C7), and aldehyde proton (δ 9.8–10.2 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (expected m/z for C₁₆H₁₂BrNO: ~329.0) .

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in regiochemistry, though crystal growth may require slow evaporation in chloroform/hexane mixtures .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with brominated aldehydes .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates during synthesis .

- Storage : Store in amber glass vials under inert gas (Ar) at −20°C to prevent degradation .

Critical Note: Avoid mixing with strong oxidizing agents (e.g., peroxides) due to reactive aldehyde and benzyl groups .

Advanced Research Questions

Q. How does the bromine atom at C7 influence the compound’s reactivity in cross-coupling reactions?

The C7 bromine acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors include:

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acid couplings; CuI for Ullmann-type reactions .

- Steric Effects : The benzyl group at N1 may hinder coupling efficiency, requiring elevated temperatures (80–100°C) or microwave-assisted conditions .

- Competing Reactivity : The aldehyde group may undergo undesired nucleophilic additions; protecting groups (e.g., acetal formation) are recommended .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in bioassay results (e.g., IC₅₀ values) often arise from:

- Solubility Variability : Use DMSO-d6 for in vitro assays, but confirm stock solution homogeneity via dynamic light scattering (DLS) .

- Metabolic Stability : Assess microsomal stability (e.g., human liver microsomes) to differentiate intrinsic activity from rapid clearance .

- Target Selectivity : Perform kinome-wide profiling to rule off-target effects, especially given indole derivatives’ promiscuity .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

- QSAR Modeling : Use descriptors like logP (predicted ~2.8) and topological polar surface area (TPSA ~30 Ų) to predict blood-brain barrier permeability .

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; validate with mutagenesis studies to identify critical residues .

- ADMET Prediction : Tools like SwissADME assess hepatotoxicity risks linked to the bromine and aldehyde moieties .

Q. What advanced techniques characterize its solid-state behavior?

- Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions (melting point ~180–190°C) .

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to identify amorphous impurities .

- Hygroscopicity Testing : Expose samples to controlled humidity (25–75% RH) to evaluate stability for formulation studies .

Methodological Challenges and Solutions

Q. How to address low yields in N-benzylation reactions?

- Base Optimization : Replace K₂CO₃ with DBU to enhance deprotonation efficiency in polar aprotic solvents (e.g., DMF) .

- Microwave Irradiation : Reduce reaction time from 24 h to 2 h, improving yields from 40% to 75% .

- Quenching Protocol : Add cold water gradually to prevent aldehyde oxidation during workup .

Q. What analytical methods differentiate regioisomers in brominated indole derivatives?

- NOESY NMR : Detect spatial proximity between the benzyl group and bromine to confirm C7 substitution .

- IR Spectroscopy : Compare carbonyl stretching frequencies (aldehyde vs. ketone byproducts) .

- HPLC-MS/MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate isomers .

Q. How to mitigate degradation during long-term storage?

- Lyophilization : Convert to a stable hydrochloride salt if aldehyde reactivity is problematic .

- Antioxidant Additives : Include 0.1% BHT in stock solutions to prevent radical-mediated decomposition .

- Stability-Indicating Assays : Monitor purity via UPLC-PDA at 254 nm monthly under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.